molecular formula C12H15NO3 B13706738 1-(3,4-Dimethoxyphenyl)pyrrolidin-2-one

1-(3,4-Dimethoxyphenyl)pyrrolidin-2-one

Cat. No.: B13706738
M. Wt: 221.25 g/mol
InChI Key: PUNWRNVYTVXNLJ-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
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Biological Activity

1-(3,4-Dimethoxyphenyl)pyrrolidin-2-one is a compound of significant interest in pharmacology due to its potential therapeutic applications. This article explores its biological activities, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of pyrrolidinones, characterized by a pyrrolidine ring and a substituted phenyl group. The presence of methoxy groups on the phenyl ring enhances its lipophilicity and may influence its biological activity.

Anticonvulsant Activity

Recent studies have demonstrated the anticonvulsant properties of compounds similar to this compound. For instance, N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide (Epirimil) has shown promising results in preventing seizure development in animal models. In a study using pentylenetetrazole-induced seizures, Epirimil completely prevented seizures in 100% of tested subjects, indicating strong anticonvulsant potential .

Anticancer Activity

This compound and its derivatives have been evaluated for their anticancer properties. Compounds derived from this structure have exhibited significant antiproliferative activity against various cancer cell lines. For example, one study reported that certain derivatives achieved over 90% inhibition in breast cancer and melanoma cell lines . The mechanisms involved include apoptosis induction and inhibition of critical signaling pathways associated with tumor growth.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. An ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis suggests that this compound has low toxicity (Class IV), making it a suitable candidate for further development in therapeutic applications .

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

  • Anticonvulsant Efficacy : In vivo studies demonstrated that Epirimil significantly reduced seizure frequency and severity in animal models, suggesting its potential as a new anticonvulsant agent .
  • Cancer Cell Line Inhibition : Research involving multiple cancer types showed that derivatives of this compound could inhibit cell proliferation effectively across diverse cancer cell lines, indicating broad-spectrum anticancer activity .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other compounds:

Compound NameActivity TypeEfficacy (%)Mechanism of Action
EpirimilAnticonvulsant100%Inhibition of seizure pathways
Compound AAnticancer>90%Induction of apoptosis
Compound BAnticancer84%Inhibition of EGFR signaling

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C12H15NO3/c1-15-10-6-5-9(8-11(10)16-2)13-7-3-4-12(13)14/h5-6,8H,3-4,7H2,1-2H3

InChI Key

PUNWRNVYTVXNLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCC2=O)OC

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.